![molecular formula C10H5BrClN5 B14232989 3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-46-6](/img/structure/B14232989.png)
3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a bromopyridinyl group and a chlorotriazolopyridazine moiety. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 6-chloropyridazine-3-carboxylic acid under acidic conditions to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
化学反応の分析
Types of Reactions
3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and biological activities.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
科学的研究の応用
3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
作用機序
The mechanism of action of 3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Another class of triazole-containing compounds with diverse pharmacological properties.
Uniqueness
3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials with tailored properties .
特性
CAS番号 |
596825-46-6 |
|---|---|
分子式 |
C10H5BrClN5 |
分子量 |
310.54 g/mol |
IUPAC名 |
3-(5-bromopyridin-3-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C10H5BrClN5/c11-7-3-6(4-13-5-7)10-15-14-9-2-1-8(12)16-17(9)10/h1-5H |
InChIキー |
OJOGOIJRCDGMCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN2C1=NN=C2C3=CC(=CN=C3)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)
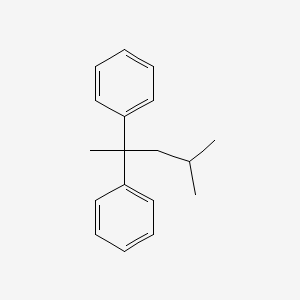


![2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232933.png)
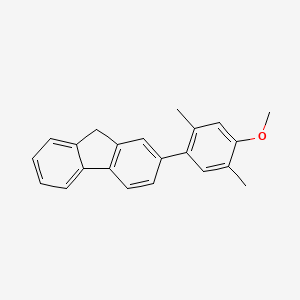
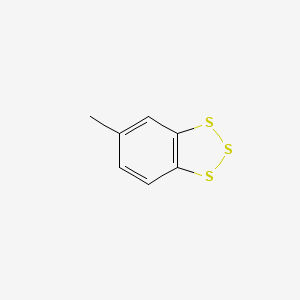
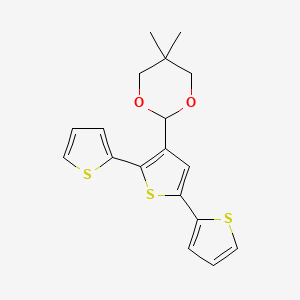
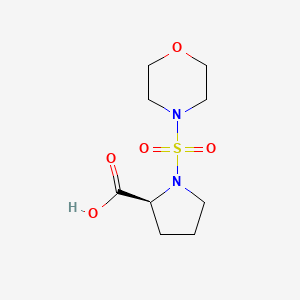
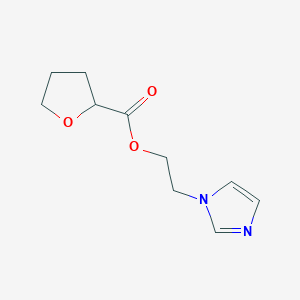
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
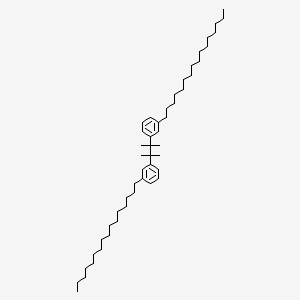
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
